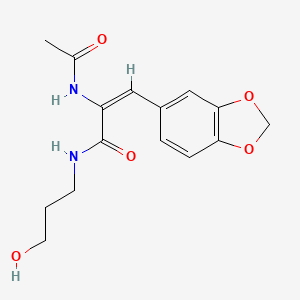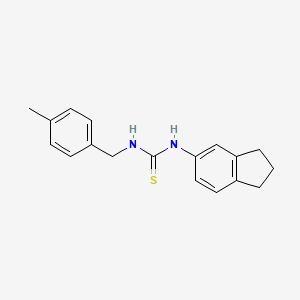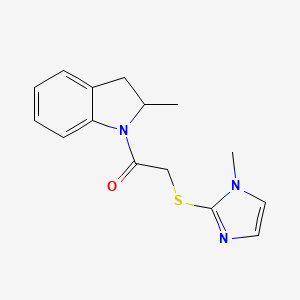
2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)acrylamide
Vue d'ensemble
Description
2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)acrylamide is a useful research compound. Its molecular formula is C15H18N2O5 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.12157168 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Benzimidazole and Imidazole Inhibitors of Histone Deacetylases
A series of acrylamides, including the subject compound, were synthesized and found to be potent inhibitors of human histone deacetylases (HDACs). These compounds have demonstrated significant biological activity, showcasing nanomolar inhibition efficiencies. They induce hyperacetylation of histones H3 and H4 and the induction of p21(waf), a critical regulator of cell cycle progression. Their efficacy in tumor models highlights their potential in cancer research and therapy (Bressi et al., 2010).
Metabolism and Hemoglobin Adduct Formation
The metabolism of acrylamide in humans has been studied to understand its biotransformation and the formation of hemoglobin adducts. These studies are crucial for assessing exposure risks and elucidating the metabolic pathways of acrylamides in biological systems. Such research is fundamental for occupational health and safety, especially for individuals exposed to acrylamides through their work environment (Fennell et al., 2005).
Synthesis and Antibacterial Activity
Research into the synthesis of 3-(5-nitro-2-furyl) acrylamides, closely related to the subject compound, has shown that these compounds exhibit strong antibacterial activity. This suggests the potential application of 2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)acrylamide derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Saikachi & Suzuki, 1958).
Advanced Materials Research
The synthesis and characterization of acrylamide monomers and polymers have been explored for applications in advanced materials. These compounds have been used to create responsive polymers with potential applications in drug delivery systems, smart materials, and biocompatible devices. Their unique properties, such as temperature and pH responsiveness, make them suitable for creating advanced materials with tailored functionalities (Barım & Akman, 2019).
Environmental and Health Impact Studies
Investigations into the environmental fate and neurotoxicity of acrylamides, including the compound , are crucial for understanding their impact on health and the environment. These studies encompass the production, use, and disposal of acrylamides, as well as their potential neurotoxic effects. Research in this area informs regulatory policies and safety guidelines to mitigate the risks associated with exposure to acrylamides (Smith & Oehme, 1991).
Propriétés
IUPAC Name |
(E)-2-acetamido-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-10(19)17-12(15(20)16-5-2-6-18)7-11-3-4-13-14(8-11)22-9-21-13/h3-4,7-8,18H,2,5-6,9H2,1H3,(H,16,20)(H,17,19)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVWQNDMMHIFHC-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC2=C(C=C1)OCO2)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC2=C(C=C1)OCO2)/C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methoxyphenoxy)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4553769.png)
![N-[4-(acetylamino)phenyl]-2-(1-naphthyloxy)propanamide](/img/structure/B4553771.png)
![2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4553775.png)

![2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4553788.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4553818.png)
![1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE](/img/structure/B4553821.png)
![N-{1-[4-(butan-2-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B4553834.png)
![2-{1-isobutyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4553835.png)
![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-phenylacetamide](/img/structure/B4553842.png)
![N-(3-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B4553849.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4553862.png)
